BenchChemオンラインストアへようこそ!

Tnik-IN-3

Kinase selectivity profiling Kinome panel Off-target screening

TNIK-IN-3 (synonym: compound 21k; CAS 2754265-25-1) is a 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivative that acts as a potent, selective, and orally active inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), a downstream effector of the Wnt/β-catenin pathway frequently dysregulated in colorectal cancer (CRC). This compound exhibits an enzymatic IC₅₀ of 0.026 ± 0.008 µM against TNIK and has been profiled for selectivity against 406 kinases, demonstrating a narrow off-target profile limited to Flt4, Flt1, DRAK1, Aurora-A, GCK, and MLK3.

Molecular Formula C23H18FN3O2
Molecular Weight 387.4 g/mol
Cat. No. B12412357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTnik-IN-3
Molecular FormulaC23H18FN3O2
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC(=C2)C3=CN=C4C(=C3)C=CN4)C(=O)N1CC5=CC=C(C=C5)F
InChIInChI=1S/C23H18FN3O2/c24-19-4-1-15(2-5-19)14-27-9-10-29-21-12-16(3-6-20(21)23(27)28)18-11-17-7-8-25-22(17)26-13-18/h1-8,11-13H,9-10,14H2,(H,25,26)
InChIKeyUVLOISNMRLZTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TNIK-IN-3 (Compound 21k) – A Highly-Selective Orally-Active TNIK Inhibitor for Colorectal Cancer Target Validation and In Vivo Pharmacology


TNIK-IN-3 (synonym: compound 21k; CAS 2754265-25-1) is a 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivative that acts as a potent, selective, and orally active inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), a downstream effector of the Wnt/β-catenin pathway frequently dysregulated in colorectal cancer (CRC) [1]. This compound exhibits an enzymatic IC₅₀ of 0.026 ± 0.008 µM against TNIK and has been profiled for selectivity against 406 kinases, demonstrating a narrow off-target profile limited to Flt4, Flt1, DRAK1, Aurora-A, GCK, and MLK3 [1]. TNIK-IN-3 suppresses the viability and colony formation of HCT116 and DLD-1 CRC cell lines in vitro and produces dose-dependent tumor growth inhibition in an HCT116 xenograft mouse model following oral administration, with favorable pharmacokinetic properties [1].

Why Generic TNIK Inhibitor Substitution Fails: TNIK-IN-3 Differentiation Rationale


TNIK inhibitors encompass structurally diverse chemotypes—including quinazoline-based NCB-0846, benzoxazolone-based compound 8g, and bis-imidazolecarboxamide-based INS018_055—each with distinct kinome selectivity fingerprints, off-target liability profiles, and pharmacokinetic behaviors [1][2]. Subtle scaffold modifications directly impact the breadth and identity of off-target kinase engagement, cellular potency in specific CRC lines, and oral bioavailability parameters [1][2]. Consequently, substituting one TNIK inhibitor for another without verifying matched selectivity, cellular, and in vivo context risks confounding target validation experiments—a recognized problem in the TNIK field where limited kinase selectivity of early probes has historically hampered biological interpretation [2]. It must be noted that no published direct head-to-head comparison study exists between TNIK-IN-3 and its closest analogs; the differentiation evidence presented below is therefore drawn from cross-study comparisons and class-level inference, and users should independently verify key parameters in their own experimental systems.

Quantitative Differentiation Evidence: TNIK-IN-3 vs. Closest TNIK Inhibitor Analogs


Kinase Selectivity Profiling Panel Breadth: 406 Kinases (TNIK-IN-3) vs. 46 Kinases (NCB-0846) – An 8.8-Fold Difference in Kinome Coverage

TNIK-IN-3 was profiled against a panel of 406 kinases and demonstrated excellent selectivity, with only six off-target kinases (Flt4, Flt1, DRAK1, Aurora-A, GCK, MLK3) inhibited at sub-10 µM concentrations [1]. In contrast, the most extensively cited TNIK inhibitor NCB-0846 was profiled against only 46 kinases, with six off-targets (FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK) exhibiting >80% inhibition at 100 nM [2]. The 8.8-fold larger kinome coverage provides substantially greater confidence in the selectivity profile of TNIK-IN-3, reducing the probability of unanticipated off-target-driven phenotypes in target validation studies—a critical consideration given that limited kinase selectivity of TNIK probes has been explicitly identified as a barrier to target validation in peer-reviewed literature [2].

Kinase selectivity profiling Kinome panel Off-target screening Tool compound validation

Orthogonal Off-Target Kinase Fingerprints: TNIK-IN-3 and NCB-0846 Share Zero Overlapping Off-Target Kinases

The off-target kinase profile of TNIK-IN-3 (Flt4, Flt1, DRAK1, Aurora-A, GCK, MLK3) [1] and NCB-0846 (FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK) [2] share zero overlapping kinases, despite both compounds targeting the TNIK ATP-binding site. This complete orthogonality in off-target profiles provides researchers with a pair of chemically and biologically distinct TNIK inhibitors that can be deployed as reciprocal controls: a biological effect observed with both compounds is more likely attributable to TNIK inhibition, whereas a phenotype observed with only one compound may reflect scaffold-specific off-target activity.

Orthogonal chemical probes Off-target fingerprint Kinase inhibitor specificity Reciprocal target validation

Chemical Scaffold Differentiation: 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Core (TNIK-IN-3) vs. Quinazoline Core (NCB-0846) – Distinct Chemotypes with Implications for ADME and IP Space

TNIK-IN-3 is built on a 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core, a chemotype structurally distinct from the quinazoline scaffold of NCB-0846 and the benzoxazolone core of compound 8g [1]. Although molecular docking suggests that TNIK-IN-3, like NCB-0846, binds to the open, inactive conformation of the TNIK kinase domain via 7-azaindole hinge-region hydrogen bonding, the divergent core scaffolds are expected to confer different physicochemical properties influencing solubility, metabolic stability, and tissue distribution profiles [2]. No comparative experimental ADME data have been published; this inference is based on well-established medicinal chemistry principles linking scaffold architecture to drug-like properties.

Chemical scaffold Benzoxazepinone Quinazoline Lead optimization Intellectual property

Cellular Antiproliferative Activity in CRC Models: TNIK-IN-3 IC₅₀ Values of 4.26 µM (HCT116) and 8.00 µM (DLD-1) at 3 Days

TNIK-IN-3 reduces the viability of HCT116 and DLD-1 colorectal cancer cell lines with IC₅₀ values of 4.26 µM and 8.00 µM, respectively, following a 3-day treatment (concentration range: 0.1–100 µM) [1]. In longer-term clonogenic survival assays, TNIK-IN-3 inhibits colony formation of both cell lines in a concentration-dependent manner over 10 days at 2.5–40 µM [1]. NCB-0846 has also been reported to suppress CRC cell proliferation and stemness [2]; however, differences in assay conditions, treatment duration, and readout endpoints preclude direct numerical cross-study comparison of cellular IC₅₀ values between the two compounds.

Colorectal cancer HCT116 DLD-1 Cell viability Colony formation

In Vivo Oral Efficacy: TNIK-IN-3 Dose-Dependently Inhibits HCT116 Xenograft Tumor Growth at 100–150 mg/kg (p.o., BID, 18 Days) with Favorable PK

TNIK-IN-3, administered orally at 100 or 150 mg/kg twice daily for 18 days to NOD-SCID mice bearing HCT116 xenografts, produced dose-dependent inhibition of tumor growth with no overt toxicity, accompanied by favorable pharmacokinetic properties including oral bioavailability [1]. NCB-0846 has also demonstrated oral antitumor activity in colorectal cancer models including Apcᴹⁱⁿ/⁺ mice and xenograft systems [2]; however, the published dosing regimens differ between the two compounds, and no comparative in vivo efficacy or pharmacokinetic study exists. The dose-response data for TNIK-IN-3 provide a validated in vivo protocol that reduces the optimization burden for laboratories initiating TNIK-targeted animal studies.

HCT116 xenograft Oral gavage Tumor growth inhibition Pharmacokinetics In vivo pharmacology

Best-Fit Research and Industrial Application Scenarios for TNIK-IN-3


Target Validation Studies Requiring High-Confidence TNIK Selectivity Across the Kinome

For academic or industry laboratories investigating TNIK biology in Wnt/β-catenin-driven colorectal cancer, TNIK-IN-3 offers the largest publicly available kinome selectivity dataset (406 kinases) of any currently reported TNIK inhibitor, substantially exceeding the 46-kinase panel used for NCB-0846 [1]. This makes TNIK-IN-3 the preferred starting tool compound for experiments where off-target kinase activity could confound phenotypic interpretation—a recognized challenge in the TNIK field [2]. Investigators should pair TNIK-IN-3 with NCB-0846 as an orthogonal probe, leveraging the zero-overlap off-target profile to distinguish TNIK-specific effects from compound-specific artifacts.

In Vivo Colorectal Cancer Pharmacology: HCT116 Xenograft Studies with Oral Dosing

TNIK-IN-3 is uniquely supported by a published, dose–response-validated oral dosing protocol in the HCT116 xenograft model (100–150 mg/kg, p.o., twice daily, 18 days) that achieves significant tumor growth inhibition with favorable pharmacokinetics and no overt toxicity [1]. Contract research organizations (CROs) and pharmaceutical research units conducting in vivo CRC target validation or proof-of-concept studies can adopt this protocol directly, minimizing the time and compound quantity required for pilot pharmacokinetic and tolerability studies. The oral route of administration is operationally advantageous for chronic dosing regimens compared to intraperitoneal alternatives.

Medicinal Chemistry Scaffold-Hopping and Lead Optimization Programs Targeting TNIK

The 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core of TNIK-IN-3 represents a structurally novel chemotype distinct from the quinazoline (NCB-0846) and benzoxazolone (compound 8g) scaffolds [1][2]. Pharmaceutical and biotechnology companies pursuing TNIK as a drug target can use TNIK-IN-3 as a starting point for scaffold-based lead optimization, exploring the benzoxazepinone series for improved ADME properties, reduced off-target liability, or differentiated intellectual property positioning. The availability of a crystal structure of the related TNIK–NCB-0846 complex [2] further supports structure-guided design efforts using the benzoxazepinone chemotype.

Colorectal Cancer Stemness and Wnt/β-Catenin Pathway Mechanistic Studies

TNIK-IN-3 suppresses colony formation of HCT116 and DLD-1 CRC cells in a concentration-dependent manner over 10 days [1], a clonogenic assay endpoint that correlates with cancer stem cell self-renewal capacity. Given that TNIK has been implicated in colorectal cancer stemness maintenance through TCF4/β-catenin transcriptional complex regulation [2], TNIK-IN-3 is well-suited for mechanistic studies interrogating the role of TNIK kinase activity in cancer stem cell biology, particularly in APC-mutant CRC contexts where Wnt pathway activation drives stemness and tumor initiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tnik-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.